molecular formula C21H23N3O3S B2978677 5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537044-10-3

5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No. B2978677
CAS RN: 537044-10-3
M. Wt: 397.49
InChI Key: JKOKAELQVQPKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with diverse applications . The presence of methoxyphenyl, methylsulfanyl, and tetrahydropyrimido functional groups suggest that this compound could have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large aromatic system. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of an aromatic system and various functional groups would likely result in a compound with low solubility in water but high solubility in organic solvents .

Scientific Research Applications

Hantzsch-like Synthesis of Complex Heterocycles

A novel series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores such as benzene, pyridine, or thieno[4,5-d]thiophene have been prepared through multicomponent reactions. These reactions utilized bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones) with dimedone and specific aromatic aldehydes. The synthesis showcases the versatility of pyrimido[4,5-b]quinoline derivatives in constructing complex molecules potentially useful in medicinal chemistry and materials science (Diab et al., 2021).

Anticancer and Radiosensitizing Agents

Quinoline and pyrimidoquinoline derivatives, incorporating biologically active sulfonamide moieties, have been synthesized and evaluated for their anticancer activities against liver cancer cells. The structural diversity within this series demonstrates the potential of these compounds as therapeutic agents, highlighting the relevance of quinoline derivatives in drug discovery for cancer treatment (Ghorab et al., 2015).

DNA Binding and Photocleavage Studies

Bis(pyrimido[4,5-b]quinoline-4,6-diones), linked to a naphthalene core, have been synthesized and their interactions with DNA and bovine serum albumin (BSA) were studied. These compounds demonstrated the ability to photocleave DNA under UV light, suggesting potential applications in photodynamic therapy and as tools for studying DNA interactions (Ragheb et al., 2022).

Novel Synthesis Approaches

Research into the synthesis of pyrimido[4,5-b]quinoline derivatives has led to the development of efficient, environmentally friendly methods. For example, Hantzsch-like reactions for synthesizing complex heterocycles showcase innovative approaches to molecule construction, which is crucial for the rapid development of new materials and drugs (Diab et al., 2021).

properties

IUPAC Name

5-(2-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-21(2)9-12-16(13(25)10-21)15(11-7-5-6-8-14(11)27-3)17-18(22-12)23-20(28-4)24-19(17)26/h5-8,15H,9-10H2,1-4H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOKAELQVQPKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=CC=C4OC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.